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Compound of Interest

Compound Name: Cyclohexyl benzoate

Cat. No.: B1605087

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl
benzoate, a key organic compound with applications in various scientific fields. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of Cyclohexyl benzoate is critically supported by data from *H NMR,
13C NMR, IR, and Mass Spectrometry. These analyses confirm the presence of the cyclohexyl
and benzoate moieties and provide detailed insights into the molecular structure.

H NMR spectroscopy provides information on the chemical environment of the hydrogen
atoms in Cyclohexyl benzoate. The spectrum is characterized by signals from the aromatic
protons of the benzoate group and the aliphatic protons of the cyclohexyl ring.
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Assignment Chemical Shift (d) in ppm Multiplicity
Aromatic Protons (ortho) ~8.06 Multiplet
Aromatic Proton (para) ~7.51 Multiplet
Aromatic Protons (meta) ~7.41 Multiplet
O-CH (Cyclohexyl) ~5.03 Multiplet
Cyclohexyl Protons 1.34-1.93 Multiplet

Data sourced from a 400 MHz spectrum in CDCIs[1].

13C NMR spectroscopy identifies the different carbon environments within the molecule. The
spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons
of the cyclohexyl ring.

Assignment Predicted Chemical Shift (8) in ppm
Carbonyl (C=0) ~166

Aromatic C (quaternary) ~130

Aromatic C-H (para) ~133

Aromatic C-H (ortho) ~129

Aromatic C-H (meta) ~128

O-CH (Cyclohexyl) ~73

Cyclohexyl CHz 23-32

Note: These are predicted values based on typical chemical shifts for benzoate and cyclohexyl
groups[2][3][4].

The IR spectrum of Cyclohexyl benzoate displays characteristic absorption bands
corresponding to its functional groups.
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Wavenumber (cm~?) Vibrational Mode Intensity

~3060 Aromatic C-H stretch Medium
Aliphatic C-H stretch

2935, 2860 Strong
(Cyclohexyl)

~1715 C=0 stretch (Ester) Strong

~1600, 1450 C=C stretch (Aromatic ring) Medium

~1270, 1110 C-O stretch (Ester) Strong

Note: These are characteristic absorption frequencies for the functional groups present in
Cyclohexyl benzoate[5][6][7][8].

Mass spectrometry of Cyclohexyl benzoate provides information about its molecular weight

and fragmentation pattern under electron ionization. The molecular ion peak is observed at m/z

204.

m/z Relative Intensity (%) Proposed Fragment lon

204 Present [C13H1602]* (Molecular lon)

123 87.9 [C7H502]* (Benzoyl cation + H)

105 100.0 [C7Hs0]* (Benzoyl cation)

82 o5 7 [CeH10]* (Cyclohexene radical
cation)

77 36.6 [CeHs]* (Phenyl cation)

55 10.0 [CaH7]*

41 8.2 [C3Hs]*

Data obtained from an electron ionization (EI) mass spectrum[1].

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Sample Preparation:
o Weigh approximately 5-10 mg of Cyclohexyl benzoate.

o Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCls)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube[9].
Instrument Parameters:
e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
e 1HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2-5 seconds.
Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the TMS signal at O ppm.
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« Integrate the signals in the *H NMR spectrum.

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a
common technique for liquid samples.

Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

e Place a single drop of liqguid Cyclohexyl benzoate directly onto the center of the ATR
crystal, ensuring complete coverage of the crystal surface[10].

Instrument Parameters:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Measurement Mode: Attenuated Total Reflectance.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm™1,

e Number of Scans: 16-32.

Data Acquisition and Processing:

e Collect a background spectrum of the clean, empty ATR crystal.
e Place the sample on the crystal and collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

This protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-
MS) analysis.
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Sample Preparation:

o Prepare a dilute solution of Cyclohexyl benzoate (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

o System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron lonization
(EI) source.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[e]

o

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and
hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: m/z 40-400.
Data Acquisition and Analysis:
e Inject a small volume (e.g., 1 yL) of the sample solution into the GC.

e The separated components eluting from the GC column are introduced into the MS for
ionization and analysis.

e The resulting mass spectrum is compared to spectral libraries for identification, and the
fragmentation pattern is analyzed to confirm the structure[11][12].
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Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed
fragmentation pathway for Cyclohexyl benzoate.
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Caption: Workflow for the spectroscopic analysis of Cyclohexyl benzoate.
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Caption: Proposed fragmentation pathway of Cyclohexyl benzoate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. cyclohexyl benzoate(2412-73-9) 1H NMR spectrum [chemicalbook.com]
. researchgate.net [researchgate.net]
. rsc.org [rsc.org]

. chem.libretexts.org [chem.libretexts.org]

1
2
3
4
¢ 5. uanich.vscht.cz [uanich.vscht.cz]
6. youtube.com [youtube.com]
7. masterorganicchemistry.com [masterorganicchemistry.com]
8. chem.libretexts.org [chem.libretexts.org]
9

. chem.latech.edu [chem.latech.edu]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1605087?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605087?utm_src=pdf-body
https://www.benchchem.com/product/b1605087?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_2412-73-9_1HNMR.htm
https://www.researchgate.net/figure/C-NMR-spectrum-of-2-3-dimethoxy-N-cyclohexylbenzamide-4be_fig9_339829159
https://www.rsc.org/suppdata/cp/c4/c4cp01569j/c4cp01569j1.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.youtube.com/watch?v=Fm7BPluK1tI
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
e 11. newtowncreek.info [newtowncreek.info]
e 12. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]

» To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Cyclohexyl Benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605087#spectroscopic-data-of-cyclohexyl-
benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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